DisperseRed167
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Overview
Description
Disperse Red 167 is a synthetic azo dye widely used in the textile industry for dyeing polyester and other synthetic fibers. It is known for its bright red color and strong color fastness, making it a popular choice for various applications. The compound is characterized by its azo chromophore, which is responsible for its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 167 is typically synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of Disperse Red 167 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is then purified through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form aromatic amines.
Oxidation: The dye can undergo oxidative degradation, leading to the formation of smaller aromatic compounds.
Substitution: The aromatic rings in Disperse Red 167 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Oxidation: Hydrogen peroxide or ozone in alkaline conditions.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Reduction: Aromatic amines such as aniline derivatives.
Oxidation: Smaller aromatic compounds such as phenols and quinones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disperse Red 167 has several scientific research applications, including:
Chemistry: Used as a model compound for studying azo dye chemistry and degradation pathways.
Biology: Investigated for its potential toxicological effects on living organisms and its biodegradation by microorganisms.
Medicine: Explored for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing synthetic fibers and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disperse Red 167 involves its interaction with the molecular targets in the substrate being dyed. The azo chromophore absorbs light in the visible spectrum, imparting color to the substrate. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, ensuring strong color fastness. In biological systems, the dye can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- Disperse Red 1
- Disperse Red 9
- Disperse Red 60
Comparison: Disperse Red 167 is unique due to its specific azo chromophore structure, which imparts a distinct red color with high color fastness. Compared to other similar compounds, Disperse Red 167 has a higher affinity for synthetic fibers and better resistance to fading. Its chemical stability and ease of synthesis also make it a preferred choice in the textile industry.
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-chloro-2-nitro-5-[2-(propanoylamino)anilino]anilino]ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O7/c1-4-23(31)26-19-8-6-5-7-18(19)25-20-14-21(22(28(32)33)13-17(20)24)27(9-11-34-15(2)29)10-12-35-16(3)30/h5-8,13-14,25H,4,9-12H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWDMMNVXXLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1NC2=CC(=C(C=C2Cl)[N+](=O)[O-])N(CCOC(=O)C)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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